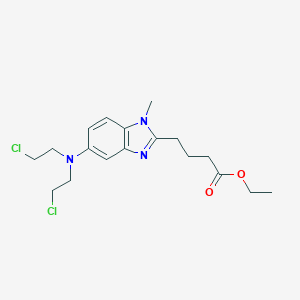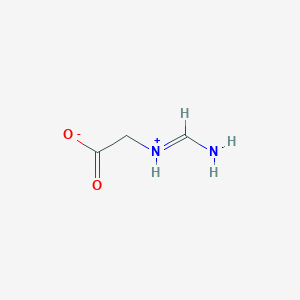
1H-1,2,4-triazol-5-ylmethanol
Overview
Description
1H-1,2,4-Triazol-5-ylmethanol is a heterocyclic compound containing a triazole ring, which is a five-membered ring composed of three nitrogen atoms and two carbon atoms. This compound is of significant interest due to its diverse applications in various fields, including medicinal chemistry, agriculture, and materials science.
Mechanism of Action
Target of Action
1H-1,2,4-Triazol-5-ylmethanol and its derivatives have been found to target human blood coagulation factor XIIa and thrombin . These targets play crucial roles in the blood coagulation process, with factor XIIa initiating the intrinsic pathway of blood coagulation and thrombin acting as a key enzyme in the clotting cascade .
Mode of Action
The compound interacts with its targets through a series of biochemical reactions. The acylated 1,2,4-triazol-5-amines, a derivative of this compound, have been shown to inhibit the activity of factor XIIa and thrombin . This inhibition is achieved through previously unknown interactions between the inhibitors and the active site of factor XIIa .
Biochemical Pathways
The inhibition of factor XIIa and thrombin by this compound affects the blood coagulation pathway. This results in anticoagulant properties and the ability to affect thrombin- and cancer-cell-induced platelet aggregation
Pharmacokinetics
The presence of the 1,2,4-triazole moiety in a compound can influence its pharmacokinetic properties, including its solubility, lipophilicity, and hydrogen bonding capacity . These properties can impact the compound’s Absorption, Distribution, Metabolism, and Excretion (ADME) properties, and thus its bioavailability.
Result of Action
The inhibition of factor XIIa and thrombin by this compound results in anticoagulant properties and the ability to affect thrombin- and cancer-cell-induced platelet aggregation . This suggests that the compound could potentially be used in the treatment of conditions related to blood coagulation and cancer.
Biochemical Analysis
Biochemical Properties
Triazole derivatives have been reported to exhibit promising anticancer activities
Cellular Effects
Some triazole derivatives have been found to exhibit cytotoxic activities against human cancer cell lines
Metabolic Pathways
A study reported the co-metabolic enhancement of a 1H-1,2,4-triazole derivative through nitrification , suggesting that similar pathways could potentially involve 1H-1,2,4-Triazol-5-ylmethanol.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1H-1,2,4-Triazol-5-ylmethanol can be synthesized through several methods. One common approach involves the reaction of hydrazine derivatives with formic acid or its derivatives, followed by cyclization to form the triazole ring. The final step involves the introduction of a hydroxymethyl group to the triazole ring. The reaction conditions typically include moderate temperatures and the use of solvents such as ethanol or methanol.
Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale batch reactions. The process may include the use of catalysts to enhance the reaction rate and yield. Purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions: 1H-1,2,4-Triazol-5-ylmethanol undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The triazole ring can be reduced under specific conditions to form dihydrotriazole derivatives.
Substitution: The hydroxymethyl group can be substituted with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.
Reduction: Hydrogen gas in the presence of a palladium catalyst is often employed.
Substitution: Halogenating agents like thionyl chloride or alkylating agents like methyl iodide are used.
Major Products:
Oxidation: 1H-1,2,4-Triazol-5-carboxylic acid.
Reduction: Dihydro-1H-1,2,4-triazol-5-ylmethanol.
Substitution: 1H-1,2,4-Triazol-5-ylmethyl halides or alkyl derivatives.
Scientific Research Applications
1H-1,2,4-Triazol-5-ylmethanol has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme inhibitors and as a ligand in coordination chemistry.
Medicine: It has potential therapeutic applications, particularly in the development of antifungal and anticancer agents.
Industry: The compound is used in the production of polymers and as an intermediate in the synthesis of various chemical products.
Comparison with Similar Compounds
1H-1,2,4-Triazol-5-ylmethanol is unique compared to other triazole derivatives due to its specific functional group and reactivity. Similar compounds include:
1H-1,2,4-Triazole: The parent compound without the hydroxymethyl group.
1H-1,2,4-Triazol-3-ylmethanol: A positional isomer with the hydroxymethyl group at a different position.
1H-1,2,4-Triazol-5-carboxylic acid: An oxidized derivative with a carboxylic acid group.
These compounds share the triazole ring structure but differ in their functional groups and reactivity, making this compound distinct in its applications and chemical behavior.
Properties
IUPAC Name |
1H-1,2,4-triazol-5-ylmethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H5N3O/c7-1-3-4-2-5-6-3/h2,7H,1H2,(H,4,5,6) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UDDMDSNULOKCLP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NNC(=N1)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H5N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00329849 | |
| Record name | 1H-1,2,4-triazol-5-ylmethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00329849 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
99.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
123372-69-0 | |
| Record name | 1H-1,2,4-triazol-5-ylmethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00329849 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (1H-1,2,4-triazol-3-yl)methanol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















